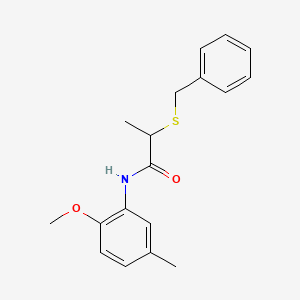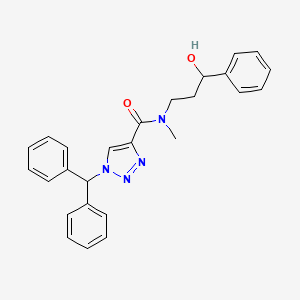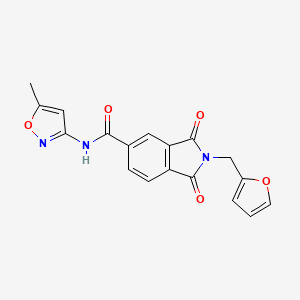![molecular formula C13H15F3N2O3S B6013177 N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide” is a complex organic compound. It contains a trifluoromethyl group, which is often used in the construction of fluorinated pharmacons . The compound also includes a pyrrolidine ring, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds often involves the use of different cyclic or acyclic precursors . For instance, a compound with a similar structure was synthesized by reacting a precursor with 4-methylbenzoate in the presence of 0.6 N HCl .Molecular Structure Analysis
The molecular structure of “N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide” is complex, with a molecular formula of C15H17F3N2O3S and an average mass of 362.367 Da . It contains a trifluoromethyl group, a benzyl group, and a pyrrolidinyl group, all attached to a central sulfonamide group .Chemical Reactions Analysis
The trifluoromethyl group in the compound can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in this compound is of particular interest in pharmaceutical chemistry due to its ability to enhance the bioavailability and metabolic stability of drugs . This compound could be investigated for its potential as a pharmacophore in drug design, especially for targeting specific proteins or enzymes within the body.
DNA Interaction Studies
Compounds containing trifluoromethyl groups have been shown to interact with DNA, particularly in the minor groove . This compound could be synthesized and used in studies to understand DNA-protein interactions or in the development of new anticancer agents.
Safety and Hazards
Future Directions
The future directions for “N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide” and similar compounds could involve further exploration of their potential therapeutic applications. Given the wide range of pharmacological activities exhibited by trifluoromethyl group-containing drugs , there is significant potential for the development of new drugs based on this structure.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, Alpelisib, a drug containing a trifluoromethyl group, targets PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Trifluoromethyl-containing compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
As mentioned earlier, compounds like alpelisib that contain trifluoromethyl groups can affect the pi3k pathway, which plays a crucial role in cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities, potentially leading to various therapeutic effects .
properties
IUPAC Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-22(20,21)17-10-6-12(19)18(8-10)7-9-4-2-3-5-11(9)13(14,15)16/h2-5,10,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUXDKUJNIEHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6013099.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6013105.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B6013133.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-methylpropanamide](/img/structure/B6013139.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6013148.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6013164.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B6013174.png)

![1-(4-isopropyl-1,3-thiazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6013199.png)
![1,1'-[(3-methylbenzyl)imino]di(2-propanol)](/img/structure/B6013213.png)
![2-(4-chlorophenyl)-7-(difluoromethyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6013216.png)